![molecular formula C12H14ClN3OS B1275369 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 478686-86-1](/img/structure/B1275369.png)

5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

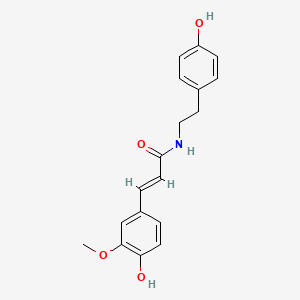

The compound "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The presence of a thiol group, as well as the chlorophenoxy moiety, suggests potential for interactions with biological systems, possibly leading to therapeutic effects.

Synthesis Analysis

While the specific synthesis of "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or alkenes. The introduction of substituents like the chlorophenoxy group typically involves nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can engage in hydrogen bonding and coordinate to metal ions due to the presence of nitrogen atoms. The chlorophenoxy moiety would likely influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, shows dihedral angles between the triazole ring and substituted benzene rings, indicating the spatial arrangement that could be similar in the compound of interest .

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen, and undergo nucleophilic substitution reactions at the thiol group. The chlorophenoxy group could also be reactive towards nucleophiles, potentially leading to further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. The presence of an ethyl group and a thiol might confer lipophilic character to the compound, affecting its solubility and membrane permeability. The chlorophenoxy group could contribute to the compound's overall polarity and reactivity. The vibrational spectroscopic analysis of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, using FT-IR and FT-Raman techniques, along with quantum mechanical methods, could provide insights into the vibrational modes and electronic properties of the compound of interest .

Scientific Research Applications

Chemical Synthesis and Modification

5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, including compounds similar to 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been a focus in chemical synthesis. These compounds are involved in various reactions, such as alkylation and aminomethylation, resulting in the formation of new 3-sulfanyl-1,2,4-triazoles. The interactions of triazole-3-thiols with formalin and acrylonitrile lead to the formation of N2-hydroxymethyl- and 3-(2-cyanoethyl)sulfanyl derivatives, showcasing the compound's reactivity and potential in creating diverse chemical structures (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Antimicrobial Activity

Novel 1,2,4-triazoles, including structures similar to 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have shown potential in antimicrobial applications. The synthesis of these compounds and their subsequent evaluation for antimicrobial activity have indicated that they possess moderate to good antimicrobial properties, suggesting their utility in medical and pharmaceutical research (Martin, 2020).

Protective Effects and Antioxidant Activity

The triazole-thiol derivatives have been investigated for their protective effects against ethanol-induced oxidative stress, indicating their potential in therapeutic applications, particularly concerning organ-specific oxidative stress control (Aktay, Tozkoparan, & Ertan, 2005). Moreover, certain S-substituted derivatives of triazole-thiones have demonstrated significant antioxidative activity, further underscoring the compound's potential in combating oxidative stress-related disorders (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Safety And Hazards

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

properties

IUPAC Name |

3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGJBFIWJVGLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395954 |

Source

|

| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

478686-86-1 |

Source

|

| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)